molecular formula C20H23N5 B7638323 N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine

N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine

Cat. No.: B7638323
M. Wt: 333.4 g/mol
InChI Key: KKYALDDMJRKKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine is a complex organic compound that features a quinazoline core, a pyridine ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form a Schiff base, followed by cyclization to form the quinazoline core. The piperidine moiety is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that minimize by-products and utilize cost-effective reagents. Techniques such as continuous flow synthesis and microwave-assisted synthesis are sometimes used to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the quinazoline and pyridine rings .

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine is unique due to its specific combination of a quinazoline core, a pyridine ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-2-pyridin-3-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-2-25-12-9-16(10-13-25)22-20-17-7-3-4-8-18(17)23-19(24-20)15-6-5-11-21-14-15/h3-8,11,14,16H,2,9-10,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYALDDMJRKKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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